molecular formula C10H6ClNO2 B177627 3-Chloroisoquinoline-4-carboxylic acid CAS No. 123695-38-5

3-Chloroisoquinoline-4-carboxylic acid

Cat. No.: B177627
CAS No.: 123695-38-5
M. Wt: 207.61 g/mol
InChI Key: XVWHFYBDMXNETM-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

3-Chloroisoquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, which has been evaluated as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the hydrolysis of phosphate esters, playing a crucial role in various biological processes such as bone mineralization, lipid metabolism, and signal transduction .

Mode of Action

It is known that quinoline-4-carboxylic acid derivatives inhibit the activity of alkaline phosphatases . This inhibition likely occurs through the compound’s interaction with the enzyme’s active site, preventing the hydrolysis of phosphate esters .

Biochemical Pathways

The inhibition of alkaline phosphatases by this compound can affect various biochemical pathways. Alkaline phosphatases are involved in many biological processes, including bone mineralization, lipid metabolism, and signal transduction . Therefore, the inhibition of these enzymes can potentially disrupt these processes.

Result of Action

The inhibition of alkaline phosphatases by this compound can lead to various molecular and cellular effects. For instance, it can potentially disrupt bone mineralization, lipid metabolism, and signal transduction processes . The exact effects would depend on the specific type of alkaline phosphatase being inhibited and the physiological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with alkaline phosphatases

Safety and Hazards

The safety information for 3-Chloroisoquinoline-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The synthesis of quinoline-4-carboxylic acid derivatives, including 3-Chloroisoquinoline-4-carboxylic acid, continues to be a subject of research due to their wide biological range as a pharmacophore in medicinal chemistry . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a carboxylic acid group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWHFYBDMXNETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561718
Record name 3-Chloroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123695-38-5
Record name 3-Chloroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroisoquinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the main focus of the research paper "Synthesis and Reactions of Isoquinoline Derivatives. Part 5. Synthesis and Reactions of 3-Chloroisoquinoline-4-carboxylic Acids."?

A1: While the abstract doesn't provide specific reaction details, the title suggests that the paper focuses on the synthesis of 3-chloroisoquinoline-4-carboxylic acids and investigations into their subsequent chemical reactions. [] This likely involves exploring different reaction conditions, reagents, and potential products derived from this specific class of isoquinoline derivatives. The research aims to expand the knowledge of isoquinoline chemistry, potentially leading to new synthetic pathways and applications for these compounds.

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